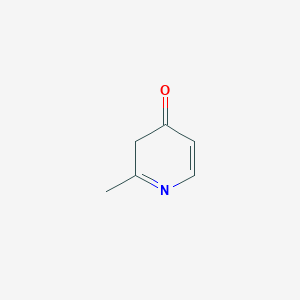

2-Methylpyridin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

832129-72-3 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

2-methyl-3H-pyridin-4-one |

InChI |

InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |

InChI Key |

UWINDMSCWSNWED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=O)C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Methylpyridin 4 3h One and Its Core Structures

Conventional Synthetic Routes

Traditional methods for constructing the 2-methylpyridin-4(3H)-one framework typically rely on condensation reactions and the aminolysis of suitable precursors. These routes are well-established and valued for their reliability and scalability.

Acid catalysis plays a important role in promoting the condensation reactions required for the formation of the pyridinone ring. Strong acids like sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA) are frequently employed to facilitate key steps such as cyclization and dehydration. ijacskros.comgoogle.comcardiff.ac.uk

A notable example involves the condensation of a β,γ-unsaturated aldehyde equivalent with an amine, followed by an acid-catalyzed cyclization to yield the pyridone ring. For instance, the reaction of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) can be followed by treatment with concentrated sulfuric acid, which catalyzes the cyclization to form 3-cyano-4-methyl-2-pyridone, a closely related structural analog. google.com The process is effective, with the cyclization step proceeding at elevated temperatures (around 50°C) to afford high yields of the pyridone product. google.com Research has also explored the use of Brønsted acids like triflic acid for related hydroamination and cyclization reactions to form nitrogen-containing heterocycles. cardiff.ac.uk

Table 1: Parameters in Acid-Catalyzed Synthesis of Pyridone Analogs

| Parameter | Description | Finding |

|---|---|---|

| Catalyst | Acid used to promote the reaction. | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) are effective. google.com |

| Precursors | Starting materials for the condensation. | β,γ-unsaturated aldehyde equivalents or compounds like 2-amino-3-pyridinol and 3-acetyldihydro-2(3H)-furanone. google.com |

| Temperature | Reaction temperature for optimal kinetics. | Typically ranges from 50°C to 120°C, depending on the specific reaction. google.com |

| Yield | Efficiency of the product formation. | Yields can be high, often exceeding 70-90% for the cyclization step. google.com |

This table is generated based on data from syntheses of related pyridone structures.

To circumvent issues associated with acid catalysis, such as byproduct formation and harsh reaction conditions, catalyst-free condensation methods have been developed. These protocols often rely on the intrinsic reactivity of the starting materials under thermal conditions in high-boiling point, inert solvents.

For the synthesis of a 3-hydroxy-pyridin-4-one core, direct condensation of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone can be achieved without a catalyst by using solvents like chlorobenzene (B131634) or a mixture of n-butanol and toluene. This approach simplifies the purification process and avoids the potential hydrolysis of sensitive functional groups. The choice of solvent is critical for optimizing the solubility of reactants and the reaction temperature. Similar catalyst-free strategies have been successfully applied to the synthesis of other azaarenes, such as imidazo[1,2-a]pyridines, by simply heating the reactants together. scielo.br

Table 2: Solvent Optimization for Catalyst-Free Pyridinone Synthesis

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Butanol/Toluene | 80–90 | 68 | 98.3 |

| Chlorobenzene | 100–110 | 71 | 99.0 |

This table is based on data for the synthesis of a 3-hydroxy-1-(2-hydroxyethyl)-2-methylpyridin-4(1H)-one core structure.

The aminolysis of pyranones, particularly maltol (B134687) and its derivatives, is a cornerstone method for accessing 3-hydroxy-4-pyridinones. mdpi.com This reaction involves the nucleophilic attack of a primary amine on the pyranone ring, leading to ring-opening followed by recyclization to form the pyridinone core.

However, this conventional thermal approach can be challenging. For example, attempts to synthesize 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one from maltol and dopamine (B1211576) hydrochloride under various standard thermal conditions (including acid and base catalysis) were unsuccessful, leading primarily to the decomposition of the amine. mdpi.comresearchgate.net This highlights a significant limitation of the traditional aminolysis method, particularly when dealing with sensitive or complex amines, necessitating the use of more advanced synthetic strategies. mdpi.comresearchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry offers a toolkit of advanced methodologies that can overcome the limitations of conventional routes. These strategies often provide faster reaction times, higher yields, and access to a broader range of molecular structures.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation to rapidly heat the reaction mixture, chemists can significantly reduce reaction times and often improve yields compared to conventional heating. mdpi.com

This technology has proven particularly effective for the synthesis of this compound derivatives where conventional methods have failed. In the case of the aminolysis of maltol with dopamine hydrochloride, which was unsuccessful thermally, the use of a microwave reactor at 150°C for 18 hours resulted in the successful formation of the desired 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one in a moderate but reliable 37% yield. mdpi.comresearchgate.net The ease of isolation makes this an attractive route despite the moderate yield. mdpi.com The benefits of microwave assistance are widely documented for various heterocyclic syntheses, showing dramatic increases in efficiency. mdpi.comrsc.orgdovepress.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrido[3,2-f] Current time information in Bangalore, IN.esciencesspectrum.comthiazepin-5-one

| Method | Heating | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| A | Conventional (Oil Bath) | 140 | 8 h | 61 |

This table is based on data for the synthesis of a related heterocyclic system, demonstrating the typical advantages of microwave irradiation. mdpi.com

Direct C-H functionalization is a cutting-edge strategy that aims to form carbon-carbon or carbon-heteroatom bonds by directly activating an otherwise inert C-H bond. esciencesspectrum.com This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. The C(sp³)–H bonds of the methyl group in 2-methyl azaarenes (such as 2-methylpyridine) are particularly amenable to this type of transformation due to the electronic influence of the nitrogen-containing ring. esciencesspectrum.comrsc.org

Various catalytic systems, including those based on transition metals like iron or Lewis acids, have been developed to facilitate the addition of the methyl group of azaarenes to electrophiles like aldehydes and ketones. beilstein-journals.orgnie.edu.sg For example, an iron-catalyzed system has been successfully used for the benzylic addition of 2-methyl azaarenes to trifluoromethyl ketones, producing a range of functionalized products with yields up to 95%. nie.edu.sg Furthermore, greener approaches using biomimetic catalysts like β-cyclodextrin in water have been explored for the C-H functionalization of 2-methylazaarenes with diones. rsc.org These methods represent a modern and efficient pathway to construct complex molecules from simple, readily available methyl azaarene precursors. esciencesspectrum.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic pathways for this compound and related heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. core.ac.uk These principles address the entire lifecycle of a chemical process, from feedstock selection to waste management, promoting sustainability and safety. scispace.com

Key green chemistry principles applied in the context of pyridinone synthesis include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. acs.org In the synthesis of various pyridine (B92270) derivatives, transition-metal catalysts, such as palladium complexes, are employed for cross-coupling reactions, while other reactions may utilize biocatalysts or organocatalysts to improve selectivity and reduce environmental impact. mdpi.commdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Processes with high atom economy, like addition and rearrangement reactions, are inherently "greener." For instance, the development of a "green" synthesis for ibuprofen, which increased atom economy to as high as 99%, serves as a benchmark for designing more efficient routes for other active compounds. scispace.com

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids, or even performing reactions in solvent-free conditions. scispace.com The synthesis of certain furopyridine derivatives has been successfully achieved using ethanol as the reaction medium, which is a significant improvement over chlorinated solvents. bohrium.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. athensjournals.gr Alternative energy sources, such as microwave irradiation, can often accelerate reaction times dramatically, leading to higher throughput and reduced energy use compared to conventional heating. athensjournals.grbeilstein-journals.org

Use of Renewable Feedstocks: A core goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources like biomass. scispace.com While not always directly applicable to complex heterocyclic syntheses, the principle encourages chemists to consider bio-based starting materials where feasible.

The following table summarizes the application of these principles in the context of synthesizing pyridine-based heterocyclic compounds.

| Green Chemistry Principle | Application in Pyridine/Pyridinone Synthesis | Research Finding/Example | Citation |

| Catalysis | Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki cross-coupling to form bipyridine intermediates. | Achieves high yields in the synthesis of substituted bipyridines, which are precursors to more complex structures. | mdpi.commdpi.com |

| Atom Economy | Development of multi-component reactions (MCRs) where three or more reactants combine in a single step to form the product. | One-pot synthesis of fused pyridine derivatives demonstrates high efficiency and reduces intermediate workup steps. | researchgate.net |

| Safer Solvents | Replacement of hazardous solvents like 1,2-dimethoxyethane (B42094) with ethanol for large-scale reactions. | In a kilogram-scale Suzuki-Miyaura reaction, ethanol was successfully used as a non-toxic solvent alternative. | mdpi.com |

| Energy Efficiency | Use of microwave irradiation to drive reactions that would otherwise require prolonged heating. | Synthesis of pyrimidinone derivatives via retro-Diels-Alder reaction was achieved in short reaction times with higher yields than conventional methods. | beilstein-journals.org |

Scalable Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. For this compound and its analogs, this involves both optimizing traditional batch processes and exploring advanced manufacturing technologies like continuous flow reactors.

Batch Process Optimization: For large-scale batch synthesis, several parameters are critical. Optimization often involves:

Reagent Stoichiometry and Addition: Fine-tuning the molar ratios of reactants and controlling the rate of addition can minimize side-product formation.

Temperature and Pressure Control: Maintaining precise temperature and pressure is crucial for reaction kinetics and preventing thermal degradation. For example, in the synthesis of 2-chloro-3-amido-4-methylpyridine, a key intermediate, the reaction temperature is carefully controlled and held for several hours to ensure completion. google.comgoogle.com

Solvent and Catalyst Selection: Solvents must be chosen not only for reactivity but also for safety, cost, and ease of removal. The catalyst's activity, stability, and ease of separation are also key considerations for scalability.

Work-up and Purification: Procedures for extraction and purification must be efficient and scalable. For instance, in the synthesis of a bipyridine intermediate, the extraction solvent was changed from ethyl acetate (B1210297) to hexane (B92381) on a large scale to lower the solubility of impurities, simplifying purification. mdpi.com

Continuous Flow Reactors: Continuous flow chemistry has emerged as a powerful technology for scaling up chemical production, offering significant advantages over traditional batch methods. beilstein-journals.org In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs, allowing for precise control over reaction conditions. umontreal.ca

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, and superior heat transfer prevents thermal runaways.

Improved Efficiency and Yield: Precise control over parameters like residence time, temperature, and mixing often leads to higher yields and purities. beilstein-journals.org

Rapid Optimization: Automated flow systems allow for rapid screening of various reaction conditions to quickly identify the optimal parameters. rsc.org

Seamless Integration: Multiple synthetic steps, including reaction, work-up, and purification, can be integrated into a single, uninterrupted process, reducing manual handling and production time. umontreal.caflinders.edu.au

While specific applications to this compound are not extensively detailed, the synthesis of related heterocyclic structures demonstrates the technology's potential. For example, multi-step flow systems have been used to synthesize complex molecules like rosiglitazone (B1679542) and various imidazo[1,2-a]pyridine (B132010) derivatives, showcasing the ability to handle challenging transformations and intermediates in a continuous fashion. umontreal.carsc.orgflinders.edu.au

The table below contrasts batch and continuous flow processes for the synthesis of complex organic molecules.

| Parameter | Batch Processing | Continuous Flow Processing | Citation |

| Scale-up | Challenging; often requires re-optimization of conditions. | Simpler; achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). | beilstein-journals.org |

| Heat Transfer | Limited by surface-area-to-volume ratio, posing risks for highly exothermic reactions. | Excellent; high surface-area-to-volume ratio allows for efficient heating and cooling. | umontreal.ca |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. | beilstein-journals.org |

| Process Control | Parameters like temperature and mixing can be non-uniform throughout the vessel. | Precise control over residence time, temperature, and stoichiometry. | rsc.org |

| Reaction Time | Can be lengthy, including time for heating, cooling, and transfers between steps. | Often significantly shorter residence times are required; multi-step sequences can be completed in hours instead of days. | umontreal.ca |

Iii. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methylpyridin-4(3H)-one, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, provide definitive structural confirmation.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum reveals the vinylic protons on the pyridinone ring. These typically appear as doublets due to coupling with each other. For instance, in a related hydroxypyridinone derivative, the two vinylic protons on the ring were observed as doublets at δ 7.41 and 6.04 ppm with a coupling constant (J) of 7.2 Hz. mdpi.com The methyl group protons (CH₃) at position 2 typically appear as a singlet further upfield, for example around δ 2.21 ppm in a similar structure. mdpi.com The N-H proton of the pyridinone ring is also observable and its chemical shift can be influenced by solvent and concentration.

The coupling constant (J-value), which describes the interaction between neighboring protons, is a crucial piece of information. The magnitude of the coupling constant between vicinal protons on a double bond is indicative of the geometry; cis-hydrogens typically show coupling constants in the range of 6-15 Hz, while trans-hydrogens are in the 11-18 Hz range. libretexts.org For pyridinone systems, the observed coupling of around 7.2 Hz is consistent with the geometry of the ring. mdpi.com

Table 1: Representative ¹H NMR Data for a 2-Methylpyridin-4(1H)-one Derivative

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H5 | 7.41 | d (doublet) | 7.2 |

| H3 | 6.04 | d (doublet) | 7.2 |

| 2-CH₃ | 2.21 | s (singlet) | N/A |

Note: Data is based on a closely related derivative, 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one, and serves as a representative example. mdpi.com The exact chemical shifts for this compound may vary slightly.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak. The chemical shifts are indicative of the carbon's local electronic environment. Carbons in different functional groups appear in distinct regions of the spectrum. For instance, sp³-hybridized carbons generally absorb between 0 and 90 δ, while sp²-hybridized carbons are found between 110 and 220 δ. libretexts.org

For this compound, the carbonyl carbon (C=O) at position 4 is expected to be the most downfield signal, typically appearing in the range of 160-220 δ. libretexts.org In a related derivative, this carbonyl carbon was observed at δ 169.4 ppm. mdpi.com The sp² carbons of the pyridinone ring (C2, C5, and C6) would appear in the vinylic region, while the sp³-hybridized methyl carbon would be found at a much higher field.

Table 2: Representative ¹³C NMR Data for a 2-Methylpyridin-4(1H)-one Derivative

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C4 (C=O) | 169.4 |

| C2, C6, C5 (ring carbons) | 146.0, 145.9, 144.7 (example values) |

| 2-CH₃ | ~10-20 (typical range) |

Note: Data is based on a closely related derivative, 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one. mdpi.com The exact chemical shifts for this compound may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the signals of the H3 and H5 protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals to which they are directly attached. columbia.edu It is highly sensitive and allows for the direct assignment of a proton's signal to its corresponding carbon. columbia.edunanalysis.com For example, the singlet from the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include correlations from the methyl protons to the C2 carbon, and from the H5 proton to the C4 (carbonyl) and C3 carbons.

These advanced techniques, used in combination, provide a complete and detailed map of the molecular structure, confirming the connectivity and assignments made from 1D NMR spectra. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org Different functional groups absorb at characteristic frequencies, making IR a powerful tool for functional group identification. up.ac.zaunl.edu

For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) group. The stretching vibration of a free carbonyl group is typically observed in the region of 1670–1715 cm⁻¹. researchgate.net However, its exact position can be influenced by factors like conjugation and hydrogen bonding. In a related hydroxypyridinone, a medium intensity band at 1627 cm⁻¹ was attributed to the carbonyl group. researchgate.net Other expected absorptions include C-H stretching and bending vibrations for the methyl and ring protons, as well as C=C and C-N stretching vibrations within the ring.

Table 3: Characteristic IR Absorption Bands for a Related Pyridinone Structure

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3475 | broad | O-H/N-H stretching |

| 3071 | broad | C-H (aromatic/vinylic) stretching |

| 1627 | medium | C=O (carbonyl) stretching |

| 1549 | medium | C=C stretching |

| 1500 | strong | Ring stretching |

Note: Data is based on a closely related derivative, 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one hydrochloride methanol (B129727) solvate. researchgate.net The exact frequencies for this compound may differ.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com It involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org

While IR and Raman spectra are often complementary, some vibrations can be active in both. For this compound, the ring stretching modes are expected to be observable in the Raman spectrum. In similar aromatic and heterocyclic systems, ring stretching modes are typically found in the 1300-1600 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring system, is often a strong band in the Raman spectrum and can be a useful diagnostic tool. researchgate.net For example, in substituted phenyl rings, this mode is reported around 1000 cm⁻¹. researchgate.net The C=O stretching vibration, while strong in the IR, is often weak in the Raman spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. ijtsrd.com

In organic molecules, the most common electronic transitions are σ → σ, n → π, and π → π. slideshare.net The σ → σ transitions require high energy and typically occur in the far UV region, below 200 nm. slideshare.net Transitions involving non-bonding (n) and pi (π) electrons, such as n → π* and π → π*, are of lower energy and occur in the near UV-visible region (200-800 nm), making them accessible to standard UV-Vis spectrophotometers. ijtsrd.comlibretexts.orgmsu.edu

For pyridinone derivatives, the presence of conjugated systems of double bonds and heteroatoms with non-bonding electrons leads to characteristic π → π* and n → π* transitions. ijtsrd.com The absorption maximum (λmax) for pyridine (B92270) is approximately 257 nm. The introduction of a methyl group, as in methyl pyridine, can cause a shift in the absorption maximum to around 262 nm. ijtsrd.com The presence of conjugated double bonds in a molecule generally shifts the absorption maximum to longer wavelengths. msu.edu

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 nm |

| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. | 200 - 400 nm |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 800 nm |

This table provides a generalized overview of electronic transitions and their typical wavelength ranges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight of a compound and deducing its elemental composition and structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. uni-saarland.de In ESI-MS, a sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often as protonated molecules [M+H]⁺. uni-saarland.de

This technique has been widely applied to the analysis of pyridinone derivatives. For example, ESI-MS has been used to identify the molecular ion peaks of various substituted pyridinones, confirming their expected molecular weights. srce.hr In studies of reactions involving pyridoxamine (B1203002), a related compound, ESI-MS was crucial in identifying reaction products and adducts by observing their [M+H]⁺ ions. plos.org For instance, the reaction between pyridoxamine and 4-oxo-2(E)-nonenal (ONE) yielded products with characteristic m/z values corresponding to their protonated forms. plos.org

Table 2: Selected ESI-MS Data for Pyridinone Derivatives

| Compound/Adduct | Observed [M+H]⁺ (m/z) | Reference |

| 1-(m-Methoxyphenyl)-2-methylpyridin-4-one derivative | 546.2 | srce.hr |

| 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one | 169.04 | |

| Pyridoxamine-ONE adduct (PO1/PO2) | 305 | plos.org |

| Pyridoxamine-ONE adduct (PO7) | 289 | plos.org |

| Pyridoxamine-ONE adduct (PO8) | 287 | plos.org |

| 3,5-Dimethylpyridin-4(1H)-one derivative | 335 | jst.go.jp |

This table presents a selection of ESI-MS data for various pyridinone-related compounds, illustrating the use of this technique in molecular weight determination.

Electron ionization (EI) is a more energetic ionization method where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process not only ionizes the molecule to form a molecular ion (M⁺·) but also causes extensive fragmentation. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule, providing valuable structural information. uni-saarland.dersc.org

The fragmentation of the pyridine ring and its derivatives under EI conditions has been a subject of study. For 2-methylpyridine (B31789), specific fragmentation channels have been identified, including the fission of the N-C2 and C4-C5/C5-C6 bonds of the ring. nih.gov The mass spectra of quinazolin-4(3H)-one derivatives, which share structural similarities with pyridinones, also show characteristic fragmentation patterns that help in their structural elucidation. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. core.ac.uk This is achieved by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

HRMS is a critical tool for confirming the molecular formula of newly synthesized compounds. For various pyridinone derivatives, HRMS has been used to validate their proposed structures by matching the experimentally determined exact mass with the calculated mass for the expected molecular formula. srce.hracs.org For example, the molecular formula of a substituted 2-methylpyridin-4-one derivative was confirmed by HRMS, where the calculated m/z for [M+H]⁺ was 378.1553 and the found value was 378.1546. srce.hr

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. The diffraction pattern produced when a crystal is irradiated with X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structures of numerous pyridinone derivatives have been determined using SC-XRD. researchgate.netmdpi.com These studies have revealed important structural features, such as the planarity of the pyridinone ring and the nature of intermolecular hydrogen bonding. For instance, the crystal structure of 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one hydrochloride methanol solvate was determined to be in the triclinic space group P-1. researchgate.netmdpi.com The analysis of bond lengths within the pyridinone ring of this compound suggested a significant contribution from a zwitterionic resonance form in the solid state. researchgate.netmdpi.com Similarly, the crystal structure of other related heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, has been elucidated, providing insights into their supramolecular assembly through hydrogen bonds and other non-covalent interactions. iucr.org

Table 3: Crystallographic Data for a 2-Methylpyridin-4(1H)-one Derivative

| Parameter | Value | Reference |

| Compound | 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one Hydrochloride Methanol Solvate | researchgate.netmdpi.com |

| Crystal System | Triclinic | researchgate.netmdpi.com |

| Space Group | P-1 | researchgate.netmdpi.com |

| a (Å) | 8.3801(11) | researchgate.netmdpi.com |

| b (Å) | 9.2583(12) | researchgate.netmdpi.com |

| c (Å) | 11.5671(15) | researchgate.netmdpi.com |

| α (°) | 73.566(2) | researchgate.netmdpi.com |

| β (°) | 84.514(2) | researchgate.netmdpi.com |

| γ (°) | 66.578(2) | researchgate.netmdpi.com |

This table summarizes the crystallographic data obtained from the single crystal X-ray diffraction analysis of a specific 2-Methylpyridin-4(1H)-one derivative.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. In the context of this compound and its derivatives, PXRD is instrumental in identifying the crystalline phase, determining the degree of crystallinity, and detecting the presence of different polymorphic forms. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific phase, characterized by a unique set of peak positions (2θ angles) and relative intensities.

For closely related compounds like the iron-chelating agent deferiprone (B1670187) (3-hydroxy-1,2-dimethylpyridin-4-one), PXRD has been crucial in identifying and distinguishing between its different polymorphic forms. nih.gov A study on deferiprone identified three polymorphs—(Ia), (Ib), and (Ic)—each exhibiting a distinct PXRD pattern. nih.gov This differentiation is critical as polymorphs can have different physical properties, including solubility and stability. The characteristic crystalline peaks identified via PXRD allow for the analysis of bulk samples to determine polymorphic purity. nih.gov

While specific PXRD patterns for the parent compound this compound are not extensively detailed in the cited literature, the principles of analysis are directly applicable. The technique would be used to confirm the phase purity of a synthesized batch and to study any potential polymorphic transitions under different crystallization conditions or upon formulation. The analysis of deferiprone's polymorphs, for instance, involved Rietveld analysis of the powder data to quantify the contribution of each form in a mixed-phase sample. nih.gov This highlights the quantitative power of the PXRD technique in the solid-state characterization of this class of compounds.

Elucidation of Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction studies provide definitive information on the three-dimensional arrangement of molecules in the solid state, revealing crucial details about crystal packing and the network of intermolecular interactions that stabilize the crystalline lattice. For this compound, which exists in the solid state as its tautomer 3-hydroxy-2-methyl-4-pyridinone, crystallographic studies have elucidated its precise molecular geometry and packing arrangement. researchgate.netcdnsciencepub.com

The crystal structure of 3-hydroxy-2-methyl-4-pyridinone was determined to be monoclinic, belonging to the space group P2₁/n. researchgate.netcdnsciencepub.com The unit cell parameters are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netcdnsciencepub.com |

| Space Group | P2₁/n | researchgate.netcdnsciencepub.com |

| a | 6.8351(4) Å | researchgate.netcdnsciencepub.com |

| b | 10.2249(4) Å | researchgate.netcdnsciencepub.com |

| c | 8.6525(4) Å | researchgate.netcdnsciencepub.com |

| β | 105.215(4)° | researchgate.netcdnsciencepub.com |

| Z (Molecules per unit cell) | 4 | researchgate.netcdnsciencepub.com |

The crystal packing is dominated by an extensive network of hydrogen bonds. researchgate.netcdnsciencepub.com The importance of hydrogen bonding to the solid-state properties of these compounds is a recurring theme. cdnsciencepub.com In the case of the closely related N-methylated derivative, deferiprone, the crystal structure reveals that the molecules form dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(10) ring motif. nih.gov These dimers are further organized into a two-dimensional sheet structure through C-H···O hydrogen bonds. nih.gov

Iv. Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. nsf.govarxiv.org DFT studies on 2-Methylpyridin-4(3H)-one and related pyridinone structures have been instrumental in understanding their fundamental characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. DFT methods are adept at predicting molecular geometries with high accuracy. nsf.govstackexchange.comscm.com For molecules like this compound, conformational analysis is also crucial to identify different spatial arrangements of atoms (conformers) and their relative energies.

Computational studies, often employing the B3LYP functional with various basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry. nih.govresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. The planarity of the pyridine (B92270) ring and the orientation of the methyl group are key structural parameters determined through these optimizations. For related pyridine derivatives, DFT calculations have been successfully used to reproduce crystal structures, confirming the reliability of the chosen theoretical models. nsf.gov

Table 1: Representative Calculated Geometric Parameters for Pyridinone-type Structures (Note: This table is illustrative and based on typical results from DFT calculations on similar heterocyclic systems. Specific values for this compound would require dedicated calculations.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.38 Å | |

| C-C (in ring) | ~1.39 - 1.45 Å | |

| N-H | ~1.01 Å | |

| C-CH₃ | ~1.51 Å | |

| Bond Angle | C-N-C | ~120° |

| N-C=O | ~123° | |

| C-C-C (in ring) | ~118° - 121° |

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. Two important concepts in this regard are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom, while the LUMO would also be distributed over the ring system. researchgate.netmalayajournal.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org In this compound, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. The regions around the N-H and C-H protons would exhibit a positive potential (typically colored blue), indicating sites for potential nucleophilic interaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyridinone Systems (Note: These values are representative and can vary based on the specific molecule and computational method.)

| Orbital | Typical Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. researchgate.netfaccts.de By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

Theoretical vibrational spectra are often scaled to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. science.gov The calculated frequencies and their corresponding vibrational modes can then be compared with experimental FT-IR and Raman spectra, allowing for a detailed and reliable assignment of the observed spectral bands. nih.govresearchgate.net This correlation is crucial for confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. For instance, the characteristic C=O stretching frequency in the pyridinone ring is a prominent feature that can be accurately predicted. researchgate.net

Tautomerism and Isomerism Studies

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the chemistry of heterocyclic compounds like this compound. chemrxiv.org Computational studies are particularly well-suited to investigate the relative stabilities of different tautomers and the energy barriers separating them.

This compound can exist in equilibrium with its enol tautomer, 2-methyl-4-hydroxypyridine. Theoretical calculations are essential for determining which tautomer is more stable and by how much. DFT methods, such as B3LYP, are used to optimize the geometries of all possible tautomers and calculate their relative energies. nih.govunifr.ch

Studies on similar pyridone/hydroxypyridine systems have shown that the position of the tautomeric equilibrium is highly sensitive to the molecular structure and the surrounding environment (e.g., solvent). chemrxiv.orgnih.gov For the parent 2-pyridone/2-hydroxypyridine system, the hydroxy form is generally favored in the gas phase, while the pyridone form is more stable in polar solvents. Computational models can account for solvent effects, providing a more complete picture of the tautomeric equilibrium. The relative stabilities are determined by a combination of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization, all of which can be evaluated using computational methods. nih.gov In the case of 2-amino-4-methylpyridine (B118599), the canonical amino structure is found to be significantly more stable than its imino tautomers. nih.gov

Table 3: Example of Calculated Relative Energies for Tautomers of a Substituted Pyridine (Based on data for 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory nih.gov)

| Tautomer | Description | Relative Energy (kcal/mol) |

| 2-amino-4-methylpyridine (canonical) | Most stable amino form | 0.00 |

| 4-methyl-1,2-dihydropyridin-2-imine (trans) | Imino tautomer | +13.60 |

| 4-methyl-1,2-dihydropyridin-2-imine (cis) | Imino tautomer | +16.36 |

The interconversion between tautomers involves the transfer of a proton, a process that must overcome an energy barrier. Computational chemistry allows for the localization of the transition state (TS) structure corresponding to this proton transfer and the calculation of the associated activation energy. diva-portal.orguwa.edu.au

Methods like synchronous transit-guided quasi-Newton (STQN) are employed to find the transition state geometry. The energy of this TS relative to the reactant and product provides the energy barrier for the tautomerization reaction. nih.gov For related systems, the calculated energy barrier for proton transfer can be significant, indicating that the interconversion may be slow under certain conditions. For example, the barrier for proton transfer in 2-amino-4-methylpyridine was calculated to be 44.81 kcal/mol. nih.gov The presence of catalysts, such as water molecules, can significantly lower this barrier, and computational models can also simulate these catalyzed pathways. uwa.edu.auresearchgate.net These calculations are crucial for understanding the kinetics of tautomerization and the lifetime of individual tautomeric forms.

Advanced Computational Analyses

Advanced computational analyses provide profound insights into the electronic structure, bonding, and non-covalent interactions of this compound. These methods, including Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and solvation modeling, are instrumental in elucidating the fine details of its molecular behavior.

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to the classic Lewis structures. ijnc.irwiley-vch.de This approach allows for the quantitative investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.govdergipark.org.tr

For this compound, significant intramolecular charge transfer and hyperconjugative interactions are expected, which contribute to its stability. The key interactions involve the delocalization of electron density from the nitrogen and oxygen lone pairs into the antibonding orbitals of the pyridinone ring. For instance, the lone pair of the nitrogen atom (LP(N)) can delocalize into the adjacent π* antibonding orbitals of the C=C and C=O bonds. Similarly, the lone pairs of the carbonyl oxygen (LP(O)) can interact with neighboring σ* antibonding orbitals.

These delocalization effects lead to a departure from a purely localized Lewis structure, indicating a degree of resonance within the pyridinone ring. uni-rostock.de The presence of the methyl group also contributes to hyperconjugative interactions, donating electron density from its C-H σ bonds into the ring's antibonding orbitals.

A representative NBO analysis for this compound would quantify these interactions. The stabilization energies highlight the most significant electronic delocalizations that stabilize the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π(C2-C3) | 45.8 | π-conjugation |

| LP (1) N1 | π(C5-C6) | 38.2 | π-conjugation |

| LP (2) O7 | σ(C4-C5) | 25.5 | Hyperconjugation |

| π(C5-C6) | π(C2-C3) | 22.1 | π-conjugation |

| π(C2-C3) | π(C4-O7) | 18.9 | π-conjugation |

| σ(C8-H9) | σ(C2-N1) | 5.3 | Hyperconjugation (Methyl Group) |

Note: The data in this table are representative values based on NBO analyses of similar pyridone structures and are intended to illustrate the expected interactions for this compound. Actual values would be obtained from a specific DFT calculation.

Non-Covalent Interaction (NCI) Analysis:

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net By plotting 's' against ρ, characteristic spikes appear at low density and low gradient values, which signify non-covalent interactions. researchgate.net These interactions can then be mapped onto the molecular structure as isosurfaces, colored to distinguish their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.govresearchgate.net

For this compound, NCI analysis is particularly useful for studying its dimerization through hydrogen bonding. In the solid state or in concentrated solutions, the molecule can form dimers via strong N-H···O=C hydrogen bonds. NCI plots would visualize these interactions as distinct blue isosurfaces between the N-H group of one molecule and the carbonyl oxygen of another.

Quantum Theory of Atoms in Molecules (QTAIM):

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). uni-muenchen.deuni-rostock.deamercrystalassn.org Within QTAIM, a chemical bond is characterized by the presence of a bond critical point (BCP) on the line of maximum electron density connecting two atomic nuclei (the bond path). wiley-vch.denih.gov

The properties of the electron density at the BCP offer quantitative insights into the nature and strength of the interaction. researchgate.net Key parameters include:

Electron density (ρ(r)) : Its value correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r) < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ(r) > 0, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces). muni.cz

Total energy density (H(r)) : The sign of H(r) can also help classify the interaction, with H(r) < 0 indicating a significant sharing of electrons.

In the context of this compound dimers, QTAIM analysis can be used to characterize the N-H···O hydrogen bonds. The analysis would reveal a BCP between the hydrogen of the N-H group and the carbonyl oxygen. The topological parameters at this BCP would confirm the nature of the hydrogen bond.

| QTAIM Parameter at BCP | Typical Value for N-H···O Hydrogen Bond | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | 0.002 - 0.035 a.u. | Indicates a closed-shell interaction of moderate strength. |

| Laplacian of Electron Density (∇²ρ(r)) | > 0 (e.g., 0.024 - 0.139 a.u.) | Confirms a closed-shell interaction, characteristic of hydrogen bonding. |

| Total Energy Density (H(r)) | Slightly negative or close to zero | Suggests partial covalent character in the hydrogen bond. |

Note: The data in this table are typical ranges for hydrogen bonds as characterized by QTAIM and are representative of what would be expected for the intermolecular interactions of this compound.

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. nih.govpitt.edu Computational models, particularly those employing a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov These models help predict how a solvent can alter a molecule's geometry, electronic structure, and reaction energy profiles. researchgate.net

For this compound, solvation is expected to play a crucial role, especially given its polar nature and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). The choice of solvent can influence the tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine (B47283) forms.

A key aspect to investigate is the effect of solvent polarity on the molecule's reactivity. This can be assessed by calculating the HOMO-LUMO energy gap in different solvents. A smaller energy gap generally implies higher reactivity. up.ac.za For a related compound, 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, studies have shown that the energy gap, and thus reactivity, is solvent-dependent. up.ac.za A similar trend is anticipated for this compound. In polar solvents, differential stabilization of the HOMO and LUMO levels is expected, which alters the energy gap.

| Solvent | Dielectric Constant (ε) | Expected HOMO-LUMO Energy Gap (eV) | Expected Reactivity Trend |

|---|---|---|---|

| Gas Phase | 1.0 | ~5.21 | Baseline |

| Chloroform | 4.8 | ~4.81 | Higher |

| Ethanol (B145695) | 24.6 | ~4.90 | Moderate |

| Acetone | 20.7 | ~4.89 | Moderate |

| Water | 80.1 | ~4.92 | Lower than Chloroform |

Note: The energy gap values are illustrative, based on trends observed for the closely related compound 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, and demonstrate the expected influence of solvent polarity on the reactivity of this compound. up.ac.za The general trend shows increased reactivity in less polar solvents for this class of compounds.

V. Chemical Reactivity and Derivatization

General Reaction Pathways

The reactivity of 2-Methylpyridin-4(3H)-one is dictated by the electron distribution within the heterocyclic ring and the nature of the substituents. The pyridinone ring exhibits characteristics of both aromatic and non-aromatic systems, influencing its reaction pathways.

Oxidation and Reduction Chemistry

The oxidation and reduction of the pyridinone ring are fundamental transformations. The hydroxyl groups of related pyridinone derivatives can be oxidized to form corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (B83412) and chromium trioxide. Conversely, the pyridinone ring can be reduced to yield dihydropyridinones.

Selective reductions of related N-substituted 4-phenyl-2-pyridones have been achieved using various hydride reagents. For instance, L-Selectride can produce a 3,6-dihydro-2-pyridone, while borane (B79455) can lead to the corresponding 4-phenylpyridine. acs.org The use of lithium aluminum hydride (LiAlH4) in the presence of titanium trichloride (B1173362) (TiCl3) has been shown to reduce a 1-methyl-4-phenyl-2-pyridone to the corresponding 1,2,3,6-tetrahydropyridine (B147620) in high yield. acs.org

Table 1: Reduction Products of 1-Methyl-4-phenyl-2-pyridone

| Reagent | Product(s) | Yield |

| L-Selectride | 3,6-dihydro-2-pyridone | - |

| BH3 in THF | 4-phenylpyridine | 98% |

| LiAlH4 in THF/Et2O | 3,6-dihydro-2-pyridone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Variable |

| LiAlH4 with TiCl3 | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 97% |

Data sourced from a study on the selective reductions of 1-methyl-4-phenyl-2-pyridone. acs.org

Nucleophilic and Electrophilic Substitution Reactions

The pyridinone ring is susceptible to both nucleophilic and electrophilic attacks, with the regioselectivity being influenced by the substituents present.

Nucleophilic Substitution: The pyridine (B92270) ring is generally electron-deficient, making it reactive towards nucleophiles, particularly at the 2- and 4-positions. wikipedia.org Halogenated derivatives of pyridines are excellent substrates for nucleophilic substitution. For example, the bromine atom at the 3-position of 3-bromo-2-methylpyridin-4-amine (B1340063) serves as a good leaving group. The presence of an N-oxide can also facilitate nucleophilic attack. abertay.ac.ukabertay.ac.uk

Electrophilic Substitution: In contrast to benzene, electrophilic substitution on the pyridine ring is more difficult due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the pyridinone tautomer and its conjugate anion are reactive towards electrophiles like bromine. cdnsciencepub.com The reaction of 4-pyridone with bromine proceeds through its predominant pyridone tautomer at a pH below 6 and via its conjugate anion at a higher pH. cdnsciencepub.com The presence of an N-oxide group can activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 4-position. wikipedia.orgabertay.ac.uk

Functionalization Strategies on the Pyridinone Ring

The ability to introduce various functional groups onto the pyridinone ring is crucial for synthesizing a diverse range of derivatives with potential applications.

N-Alkylation and N-Substitution Reactions

Direct N-alkylation of pyridin-4-ones can be challenging due to competing O-alkylation. nih.gov However, selective N-alkylation of 4-alkoxy-2-pyridones has been achieved under anhydrous and mild conditions using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as a base. researchgate.net Another approach involves a one-pot sequence starting from commercially available precursors to synthesize N-alkylated 2-methyl 4-pyridones. grafiati.com For instance, 4-chloro-2-methyl pyridine can be converted to the desired N-alkylated pyridone in three steps. grafiati.com

The synthesis of N-alkylated 2-methyl-4-pyridones can also be achieved by first preparing the corresponding alkoxy pyridines. For example, 4-chloro-2-methyl pyridine can be treated with an alcohol in the presence of sodium hydride to form the O-alkylated pyridine, which can then be alkylated at the nitrogen, followed by rearrangement to the N-alkylated 4-pyridone. core.ac.uk

C-Functionalization at Specific Ring Positions (e.g., C(2), C(5))

The methyl group at the C(2) position of this compound is a key site for functionalization. Deprotonation of the methyl group using a strong base like butyllithium (B86547) can generate a nucleophilic species that can react with various electrophiles. grafiati.comwikipedia.org This allows for the introduction of a wide range of substituents at this position.

Furthermore, direct C-H functionalization of the methyl group of 2-methyl azaarenes has been achieved under various conditions, including using transition metals, Lewis acids, and even under catalyst-free conditions. esciencesspectrum.combeilstein-journals.org

Bromination of 4-pyridone and its derivatives has been studied, indicating that halogenation can occur at the C(3) and C(5) positions. cdnsciencepub.com The monobromo derivative of 4-pyridone is often more reactive towards further bromination than the parent compound. cdnsciencepub.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to pyridinone systems.

Suzuki-Miyaura Reaction: This reaction is a versatile method for creating biaryl compounds and has been successfully employed with pyridine derivatives. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be converted to its acetamide (B32628) derivative, which then undergoes Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst to yield novel pyridine derivatives. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of dioxane and water. nih.gov

Heck-Mizoroki Reaction: The Heck reaction allows for the arylation of alkenes and has been used in the synthesis of complex molecules containing the pyridinone scaffold. tubitak.gov.trlibretexts.org Ligand-free palladium-catalyzed Heck reactions have been developed for the arylation of both activated and unactivated alkenes. nih.gov Intramolecular Heck reactions are particularly useful for constructing spirocyclic systems. acs.org

Formation of Fused and Polycyclic Derivatives

This compound serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The fusion of a pyrimidine (B1678525) or a pyridine ring to the this compound core leads to the formation of pyrido[1,2-a]pyrimidines and related structures. These scaffolds are present in numerous biologically active compounds. rsc.orgarkat-usa.org

One-pot, three-component reactions are a common strategy for the synthesis of these fused systems. For instance, the reaction of N-(2-heteroaryl)amides, isocyanides, and dialkyl acetylenedicarboxylates can produce 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines in good yields under mild conditions. researchgate.net The proposed mechanism involves the formation of a zwitterionic intermediate that is trapped by the N-(2-heteroaryl)amide to form a ketenimine, which then undergoes cyclization and rearrangement. researchgate.net

Another approach involves the cyclization of 3-formylchromone with 2-methylpyrimidin-4(3H)-ones, promoted by chlorotrimethylsilane, to yield a series of fused pyrido[1,2-a]pyrimidin-4-ones. enamine.net Copper-catalyzed tandem reactions have also been developed for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.orgrsc.org This method offers a broad substrate scope and good functional group tolerance. rsc.orgrsc.org

The following table summarizes selected examples of synthesized pyrido[1,2-a]pyrimidin-4-ones.

Table 1: Examples of Synthesized Pyrido[1,2-a]pyrimidin-4-one Derivatives

| Compound | Starting Materials | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 2-iodopyridine, ethyl (Z)-3-amino-3-phenylacrylate | CuI | 70 | rsc.org |

| 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 2-iodopyridine, ethyl (Z)-3-amino-3-phenylacrylate | CuI | 64 | rsc.org |

| Fused pyrido[1,2-a]pyrimidin-4-ones | 3-formylchromone, 2-methylpyrimidin-4(3H)-ones | Chlorotrimethylsilane | High | enamine.net |

Furthermore, the reaction of 2-aminopyridine (B139424) with ethyl cyanoacetate (B8463686) is a known method to produce pyrido[1,2-a]pyrimidin-2-ones. arkat-usa.org The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be achieved by treating thienopyridines with reagents like triethyl orthoformate followed by hydrazine (B178648) hydrate. nih.gov

Annulation reactions provide a powerful tool for the construction of novel heterocyclic frameworks from this compound and its derivatives. These reactions involve the formation of a new ring fused to the existing pyridinone structure.

Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, are frequently employed. For example, the reaction of in situ generated iododienes with imines can lead to the formation of 2,3-dihydro-4-pyridones. organic-chemistry.org The photochemistry of 2-pyridone mixtures can also result in [4+4] cycloaddition cross products, offering a route to complex polycyclic systems. acs.org For instance, the selective intermolecular photo-[4+4]-cycloaddition of N-butyl-2-pyridone with an excess of 4-methoxy-2-pyridone, which itself does not photodimerize, yields a specific tricyclic diamide. acs.org

Tandem reactions that combine multiple steps in a single operation are particularly efficient. A tandem ring opening of thiazoline-fused 2-pyridones with propargyl bromide, followed by an intramolecular [2+2] cycloaddition of the in situ generated allene, has been used to synthesize cyclobutane-fused thiazolino-2-pyridones. acs.org

The following table presents examples of annulation reactions used to build novel heterocyclic frameworks.

Table 2: Annulation Reactions for the Synthesis of Novel Heterocyclic Frameworks

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Aza-Diels-Alder | Iododiene, Imines | 2,3-Dihydropyridinones | organic-chemistry.org |

| [4+4] Photo-cycloaddition | N-butyl-2-pyridone, 4-methoxy-2-pyridone | Tricyclic diamide | acs.org |

| Tandem Ring Opening/[2+2] Cycloaddition | Thiazoline-fused 2-pyridones, Propargyl bromide | Cyclobutane-fused thiazolino-2-pyridones | acs.org |

| [3+3] Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene oxindoles | Fused dihydropyrrolidones | nih.gov |

| [4+2] Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene oxindoles | Fused dihydropyrrolidones | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic studies often involve a combination of experimental techniques and computational calculations. For instance, in the synthesis of pyrido[1,2-a]pyrimidines via a three-component reaction, the proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenic ester. researchgate.net This is followed by protonation by the N-(2-heteroaryl)amide, addition of the resulting anion to the nitrilium ion, and subsequent intramolecular cyclization of the ketenimine intermediate. researchgate.net

In the context of annulation reactions, plausible mechanistic pathways for both [3+3] and [4+2] annulations of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been proposed. nih.gov The [3+3] annulation is thought to proceed through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov In contrast, the [4+2] annulation likely occurs via a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.gov

Kinetic investigations and labeling studies are also valuable tools. For example, a study on the proton-coupled electron transfer reactivity of a cobalt complex with a proton-responsive pincer-type ligand, which shares structural similarities with pyridinone systems, utilized kinetic analysis, H/D labeling studies, and DFT calculations to propose a unimolecular mechanism for H₂ evolution. acs.org

Vi. Coordination Chemistry of 2 Methylpyridin 4 3h One and Its Derivatives

Ligand Design and Coordination Modes

The design of ligands based on the 2-methylpyridin-4(3H)-one scaffold is centered around its inherent chelating properties and the potential to build more complex, multidentate structures.

Chelating Properties of the Pyridinone Moiety

The pyridinone ring, particularly the 3-hydroxy-4-pyridinone (3,4-HOPO) isomer, is a powerful bidentate chelator. mdpi.com It coordinates to metal ions through the deprotonated hydroxyl group and the adjacent keto oxygen atom, forming a stable five-membered chelate ring. rsc.org This chelating ability is a key feature in the design of more complex ligands. Hydroxypyridinones (HOPOs) are recognized as excellent building blocks for creating a variety of metal-chelating agents with a high affinity for hard metal ions. mdpi.comresearchgate.net

The methyl group at the 2-position of the pyridinone ring can influence the electronic and steric properties of the ligand, which in turn affects the stability and structure of the resulting metal complexes. researchgate.net The pyridinone moiety's versatility is further demonstrated by its ability to participate in different coordination modes, including κ¹-N, κ¹-O, and κ²-N,O, although the bidentate O,O coordination is most common for chelation. acs.org

Multidentate Ligand Architectures and Their Synthesis

Building upon the bidentate nature of the pyridinone unit, researchers have designed and synthesized a variety of multidentate ligands to achieve higher coordination numbers and enhanced thermodynamic stability. researchgate.net These architectures are broadly categorized as linear or tripodal. kcl.ac.uk

Linear Architectures: These designs involve linking multiple pyridinone units together in a linear fashion. A common synthetic strategy involves the dialkylation of a difunctional alkane with a protected pyridinone derivative. nih.gov For instance, the reaction of 1,3-dibromopropane (B121459) with two equivalents of a sulfonamide-protected 3-hydroxy-2-pyridinone (a derivative of this compound) yields a tetradentate bis(pyridinone) ligand. nih.gov

Tripodal Architectures: Tripodal ligands are synthesized by attaching three pyridinone-containing arms to a central scaffold. The KEMP acid (1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) scaffold has been successfully used to create tris-hydroxypyridinone ligands. nih.gov These hexadentate ligands are synthesized by coupling the pyridinone moieties to the scaffold via amide linkages, often with varying spacer lengths to modulate the flexibility and coordination properties of the final ligand. nih.gov Another approach involves using a tris(2-aminoethyl)amine (B1216632) (tren) backbone to which pyridinone units are attached. nih.gov

Mixed-Ligand Architectures: A unique and flexible approach allows for the incorporation of other metal-binding ligands alongside the pyridinone moiety. nih.gov For example, a mixed HOPO/iminocarboxylic acid chelator has been synthesized, demonstrating the potential to create ligands with tailored coordination preferences and biological activities. nih.gov

The synthesis of these multidentate ligands often involves protection-deprotection strategies to manage the reactive functional groups. nih.gov Solid-phase synthesis has also been employed for the preparation of peptide-based hydroxypyridinone ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The versatile chelating properties of this compound and its derivatives have enabled the synthesis of a wide range of metal complexes with various transition metal ions.

Complex Formation with Transition Metal Ions

Derivatives of this compound, particularly the 3-hydroxy-4-pyridinones, readily form stable complexes with a variety of transition metal ions. These include, but are not limited to, iron(III), copper(II), nickel(II), cobalt(II), zinc(II), ruthenium(II), cadmium(II), manganese(II), and chromium(III). researchgate.netomicsonline.orgresearchgate.netresearchgate.netnih.govrsc.org The high affinity for hard metal ions like Fe(III) is a particularly notable feature. mdpi.comresearchgate.net

The synthesis of these complexes typically involves the reaction of the pyridinone ligand with a suitable metal salt in an appropriate solvent, such as an alcohol or acetonitrile. nih.govrsc.org The stoichiometry of the resulting complex (e.g., 1:1, 2:1, or 3:1 ligand-to-metal ratio) depends on the denticity of the ligand and the coordination preferences of the metal ion. For example, bidentate pyridinone ligands often form 3:1 complexes with octahedral metal ions like Fe(III). kcl.ac.uk

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Resulting Complex Example | Reference |

| Iron(III) | Bidentate 3-hydroxy-4-pyridinone | Tris(1-ethyl-3-hydroxy-2-methylpyridin-4-onato)iron(III) | rsc.org |

| Iron(II) | Tetradentate bis(bipyridine) | Fe(bpbb)(MeCN)(OTf) | rsc.org |

| Copper(II) | Bidentate triazole derivative | [Cu(L)Cl₂] where L is 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Cobalt(II) | Bidentate triazole derivative | [Co(PTMP)₂Cl₂] where PTMP is 2-[(4-phenyl-1,2,3-triazole)methyl]pyridine | researchgate.net |

| Nickel(II) | Bidentate NHC-pyridone | Anionic Ni(0) complex | acs.orgchemrxiv.org |

| Zinc(II) | Bidentate triazole derivative | [Zn(PTMP)Cl₂] | researchgate.net |

| Manganese(II) | Tetradentate bis(bipyridine) | [Mn(bpbb)(OTf)]⁺ | rsc.org |

Determination of Coordination Geometries

The coordination geometry of the metal center in these complexes is influenced by the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the ligand-to-metal ratio. Common geometries observed include octahedral, square planar, and tetrahedral. numberanalytics.comsavemyexams.com

Octahedral Geometry: This is a very common coordination geometry for transition metal complexes with pyridinone-based ligands, especially with hexacoordinate metal ions like Fe(III), Co(II), and Ni(II). researchgate.netresearchgate.net For instance, tris(bidentate) complexes of 3-hydroxy-4-pyridinones with Fe(III) adopt a distorted octahedral geometry. rsc.org Similarly, complexes of Co(II) and Ni(II) with two bidentate 2-[(4-phenyl-1,2,3-triazole)methyl]pyridine ligands and two chloride ions also exhibit a distorted octahedral geometry. researchgate.net

Square Planar Geometry: This geometry is less common but has been observed for certain d⁸ metal ions like Ni(II) and Cu(II). For example, a copper(II) complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was proposed to have a square planar structure. nih.gov

Tetrahedral Geometry: Tetrahedral geometry is often found in complexes with d¹⁰ metal ions like Zn(II) or when bulky ligands are involved. numberanalytics.com A zinc(II) complex with the bidentate ligand 2-[(4-phenyl-1,2,3-triazole)methyl]pyridine and two chloride ions adopts a distorted tetrahedral geometry. researchgate.net

Table 2: Coordination Geometries of Metal Complexes with Pyridinone Derivatives

| Metal Complex Example | Metal Ion | Coordination Geometry | Reference |

| [Fe(L¹)₃]·3H₂O (L¹ = 1-ethyl-3-hydroxy-2-methylpyridin-4-one) | Fe(III) | Distorted Octahedral | rsc.org |

| [Co(PTMP)₂Cl₂] | Co(II) | Distorted Octahedral | researchgate.net |

| [Ni(PTMP)₂Cl₂] | Ni(II) | Distorted Octahedral | researchgate.net |

| [Zn(PTMP)Cl₂] | Zn(II) | Distorted Tetrahedral | researchgate.net |

| [Cu(L)Cl₂] (L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) | Cu(II) | Square Planar | nih.gov |

X-ray Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of these metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Numerous crystal structures of metal complexes with this compound derivatives have been reported. For example, the crystal structures of the isomorphous tris complexes of 1-ethyl-3-hydroxy-2-methylpyridin-4-one with Fe(III), Ga(III), and Al(III) have been determined, revealing a distorted octahedral coordination environment around the metal center. rsc.org

X-ray analysis of complexes with multidentate ligands has also been crucial. The crystal structure of a tetradentate biphenyl (B1667301) bis(bipyridine) ligand complexed with various first-row transition metals (Mn, Fe, Co, Ni, Zn) showed that they all crystallize in the same space group with a distorted octahedral geometry. rsc.org

The crystal structure of a zinc(II) complex with a bidentate triazole-pyridine ligand, [Zn(PTMP)Cl₂], confirmed its distorted tetrahedral geometry. researchgate.net In contrast, the analogous cobalt(II) and nickel(II) complexes, [Co(PTMP)₂Cl₂] and [Ni(PTMP)₂Cl₂], were found to be six-coordinate with a distorted octahedral geometry, highlighting how the metal ion influences the final structure. researchgate.net

These crystallographic studies are essential for understanding the structure-property relationships in these coordination compounds.

Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis, MS, ESR)

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of pyridinone-based ligands to diamagnetic metal ions. Upon complexation, significant shifts in the proton and carbon signals of the ligand are observed. For instance, in iridium(I) complexes with substituted pyridine (B92270) moieties, the proton signals of the pyridine ring and its substituents show noticeable changes in their chemical shifts upon coordination. rsc.org Similarly, for ruthenium(II) complexes with tris[(pyridin-2-yl)methyl]amine ligands bearing methyl groups, the ¹H NMR spectra provide detailed information about the coordination environment and the symmetry of the complex in solution. nih.gov In paramagnetic complexes, such as those of Cu(II), the NMR signals can be extremely broad and shifted over a wide range, providing information about the paramagnetic nature of the complex. stackexchange.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. The vibrational frequencies of the C=O and C=N groups within the pyridinone ring are particularly sensitive to coordination. A shift in the stretching frequency of the carbonyl group (ν(C=O)) to a lower wavenumber upon complexation is a strong indication of its involvement in bonding to the metal center. mdpi.comacs.org For example, in complexes of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea, a neutral bidentate coordination through the carbonyl oxygen and a nitrogen atom is inferred from the shifts in their respective IR bands. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-ligand bonds, such as ν(M-O) and ν(M-N). impactfactor.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes of this compound and its derivatives provide insights into the electronic transitions and the geometry of the coordination sphere. These spectra typically exhibit two types of transitions: intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. rsc.orgsysrevpharm.org The d-d transitions are often weak and depend on the geometry of the complex and the nature of the metal ion. For instance, the UV-Vis spectra of Cu(II) complexes often show broad d-d transition bands that are characteristic of a distorted octahedral or square planar geometry. bath.ac.uk The position and intensity of the charge transfer bands can be influenced by the nature of the substituents on the pyridinone ring and the metal ion. rsc.org